molecular formula C10H9NO2 B1199917 4-Nitrobuta-1,3-dienylbenzene

4-Nitrobuta-1,3-dienylbenzene

Cat. No.: B1199917
M. Wt: 175.18 g/mol
InChI Key: HXAORLISYKTFNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrobuta-1,3-dienylbenzene is an organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . It is classified as a conjugated nitrodiene (CND), a class of compounds that is gaining increasing interest in organic synthesis due to its utility as a versatile building block for obtaining heterocycles and other complex molecular systems . Researchers value this compound for its application in cycloaddition reactions. It can participate in [4+2] cycloadditions, typically acting as a diene, and [3+2] cycloadditions to create rings with highly reactive nitrovinyl substituents or bis-cyclic systems . These properties make it a valuable reagent for synthesizing structures with potential applications in materials science, including as highly efficient photovoltaic materials or in optoelectronics . The compound's structure features a conjugated system with an electron-withdrawing nitro group, which can be easily converted into other functional groups such as hydroxylamines, oximes, and nitriles, further expanding its synthetic utility . Physical properties include a density of 1.142 g/cm³ and a boiling point of 315.8°C at 760 mmHg . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

4-nitrobuta-1,3-dienylbenzene

InChI

InChI=1S/C10H9NO2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H

InChI Key

HXAORLISYKTFNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=C[N+](=O)[O-]

Synonyms

1-nitro-4-phenyl-1,3-butadiene
1-nitro-4-phenylbutadiene
1-nitro-4-phenylbutadiene, (E,E)-isome

Origin of Product

United States

Significance of Nitro Functionalized Butadiene Systems in Synthetic Transformations

Nitro-functionalized butadiene systems are exceptionally valuable reagents in organic synthesis due to the diverse reactivity conferred by the nitro group and the conjugated diene framework. researchgate.net The strong electron-withdrawing nature of the nitro group makes these compounds potent electrophiles, while the diene structure allows them to participate in a variety of pericyclic reactions. nih.gov

A primary application of these systems is in cycloaddition reactions. nih.gov In [4+2] cycloadditions, or Diels-Alder reactions, nitrodienes can function as either the diene or, in some cases, the dienophile, providing access to highly functionalized six-membered rings. nih.govresearchgate.netnih.gov They are also employed in [3+2] cycloadditions to construct five-membered heterocyclic rings like pyrrolidines. nih.govnih.gov Furthermore, some nitrodienes can undergo 6π-electrocyclization to form cyclic nitronates. nih.gov

Beyond cycloadditions, these systems readily undergo nucleophilic addition reactions. nih.gov Their reactivity allows for the synthesis of nitro derivatives of ethers, sulfides, and various halogenated compounds. nih.govresearchgate.net The nitrodiene framework also serves as a favorable acceptor in enantioselective Michael reactions, a key carbon-carbon bond-forming reaction. thieme-connect.comiucr.org A significant advantage of using nitro-functionalized systems is that the nitro group itself is a versatile functional handle. nih.gov It can be transformed into numerous other groups, including amines, hydroxylamines, oximes, and nitriles, or even converted to a carbonyl group, which vastly increases the synthetic utility of the products. nih.gov

Scope of Research on 4 Nitrobuta 1,3 Dienylbenzene and Its Aryl Substituted Analogs

Research on 4-Nitrobuta-1,3-dienylbenzene and its analogs focuses on their synthesis and application as substrates in significant organic transformations, particularly those that build molecular complexity in a controlled manner.

One area of investigation is their synthesis and biological activity. For instance, (4-nitrobuta-1,3-dienyl)benzene has been synthesized and evaluated for its antifungal properties against phytopathogenic fungi like H. oryzae and C. capsici. afjbs.com The synthesis involved the condensation of active methylene (B1212753) compounds with an appropriate precursor. afjbs.com

A major focus of current research involves the use of aryl-substituted nitrodienes in asymmetric catalysis. The compound 1-chloro-4-[(1E,3E)-4-nitrobuta-1,3-dienyl]benzene, a halogenated analog of this compound, has been used as a key substrate in organocatalytic asymmetric Michael additions. iucr.orgiucr.org In these studies, chiral organocatalysts were employed to facilitate the addition of nucleophiles like cyclohexanone (B45756) and thian-4-one to the nitrodiene. iucr.orgiucr.org These reactions are significant as they allow for the creation of complex chiral molecules from simple precursors. iucr.org The resulting Michael adducts have been isolated and their structures and absolute configurations have been rigorously characterized using single-crystal X-ray diffraction. iucr.orgiucr.org

The detailed structural data obtained from these studies provide valuable insights into the stereochemical course of the reactions. For example, the crystal structure of the adduct formed from 1-chloro-4-[(1E,3E)-4-nitrobuta-1,3-dienyl]benzene and thian-4-one confirms the E configuration of the remaining double bond and the chair conformation of the thianone ring. iucr.org

Table 1: Crystallographic Data for (S)-3-[(S,E)-4-(4-Chlorophenyl)-1-nitrobut-3-en-2-yl]thian-4-one Data sourced from reference iucr.org

Parameter Value
Chemical Formula C₁₅H₁₆ClNO₃S
Molecular Weight 325.80
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.5220 (2)
b (Å) 8.3833 (3)
c (Å) 34.7414 (12)
V (ų) 1608.27 (10)
Z 4
Temperature (K) 296
R-factor (%) 3.2

Table 2: Physical and Spectral Data for (4-Nitrobuta-1,3-dienyl)benzene Data sourced from reference afjbs.com

Property Value
Physical State Solid
Molecular Formula C₁₀H₉NO₂
IR (cm⁻¹) 1000-950 (-CH=CH- trans), 1590-1575 (-CH=C<)
¹H NMR (CDCl₃, δ) 6.8-8.0 (m, 8H, Ar-H and olefinic H)

Advanced Spectroscopic and Crystallographic Characterization of 4 Nitrobuta 1,3 Dienylbenzene and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the stereochemistry of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural assignment of 4-Nitrobuta-1,3-dienylbenzene and its adducts. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons. For instance, in adducts derived from reactions of similar nitrodienes, the protons adjacent to the nitro group show characteristic chemical shifts. rsc.org

In a related compound, (1E,3E)-1,4-dinitro-1,3-butadiene, the analysis of the ¹H NMR spectrum, in conjunction with 2D techniques, was essential for assigning signals to all hydrogen atoms. nih.gov For adducts of substituted this compound, such as those formed from the Michael addition of ketones, the ¹H NMR spectra provide key information. For example, in the adduct of (2-bromo-4-nitro-buta-1,3-dienyl)-benzene with 4-methyl-cyclohexanone, the complex ¹H NMR spectrum would be crucial for identifying the protons of both the cyclohexanone (B45756) and the nitrobutenylphenyl moieties. researchgate.net

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In (1E,3E)-1,4-dinitro-1,3-butadiene, the carbon atoms directly attached to the nitro groups are significantly deshielded and appear at a lower field (δ = 146.60 ppm), while the central carbon atoms of the diene system resonate at a higher field (δ = 129.50 ppm). nih.gov Similar trends would be expected for this compound, with the carbon atoms of the butadiene chain and the phenyl ring showing distinct chemical shifts based on their proximity to the electron-withdrawing nitro group and the aromatic ring. For example, in adducts of related compounds, the carbon signals are well-resolved and can be assigned to their respective positions in the molecule. rsc.org

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Reference
Adduct of 1-(4-chlorophenyl)-4-nitro-3-(p-tolyl)butan-1-oneCDCl₃7.77 (d, 2H, J = 8 Hz), 7.56 (d, 2H, J = 8 Hz), 7.18-7.11 (m, 4H), 4.78 (dd, 1H, J = 12.5 Hz, 6.5 Hz), 4.67 (dd, 1H, J = 12.5 Hz, 8.5 Hz), 4.22-4.17 (m, 1H), 3.48-3.40 (m, 2H), 2.12 (s, 3H)196.8, 139.0, 137.6, 136.2, 135.3, 129.7, 129.6, 128.7, 128.3, 79.7, 41.6, 38.9, 21.1 rsc.org
Adduct of 1,3-bis(4-chlorophenyl)-4-nitrobutan-1-oneCDCl₃7.78 (d, 2H, J = 8 Hz), 7.39 (d, 2H, J = 8 Hz), 7.26 (d, 2H, J = 5 Hz), 7.16 (d, 2H, J = 5 Hz), 4.75-4.70 (m, 1H), 4.61-4.57 (m, 1H), 4.16-4.12 (m,1H), 3.36-3.32 (m, 2H)195.5, 140.1, 137.6, 134.7, 134.0, 129.6, 129.5, 129.3, 129.1, 79.5, 41.5, 38.7 rsc.org

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HMQC) or Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning ¹H and ¹³C NMR signals and confirming the connectivity of atoms within the molecule. The HMQC spectrum correlates directly bonded proton and carbon atoms. For example, in the study of (1E,3E)-1,4-dinitro-1,3-butadiene, 2D ¹H-¹³C HMQC NMR was utilized to definitively assign signals to all hydrogen atoms. nih.gov Similarly, for adducts of related nitrodienes, techniques like HMQC and HMBC have been employed to confirm their complex structures. researchgate.net These techniques would be crucial for the complete structural elucidation of this compound and its adducts, ensuring correct assignment of the intricate pattern of signals arising from the conjugated system and any attached moieties.

The butadiene backbone of this compound can exist as different geometric isomers (E/Z isomers) with respect to the double bonds. NMR spectroscopy is a primary tool for determining the configuration of these isomers. The magnitude of the coupling constants (J-values) between vinylic protons is a key indicator of stereochemistry. For alkenes, a larger coupling constant (typically 11-18 Hz) is characteristic of a trans (E) configuration, while a smaller coupling constant (6-14 Hz) suggests a cis (Z) configuration. magritek.com

In studies of related compounds, the E configuration of the double bond is often confirmed by the observed coupling constants in the ¹H NMR spectrum. magritek.com For example, in Michael adducts of 1-chloro-4-[(1E,3E)-4-nitrobuta-1,3-dienyl]benzene, the E configuration of the remaining double bond is confirmed by crystallographic data, and this would be reflected in the NMR spectra of these compounds in solution. iucr.orgiucr.org Furthermore, the chemical shifts of protons can also be indicative of the isomeric form. For instance, in some systems, the ¹H-NMR signals of methine-group hydrogens for Z-isomers are observed at a lower field compared to those of the E-isomers. researchgate.net The loss of symmetry in going from an E,E isomer to an E,Z isomer can lead to an increase in the number of signals in the NMR spectrum, providing further evidence for the isomeric structure. researchgate.net

Two-Dimensional NMR Techniques (e.g., HMQC) for Connectivity Confirmation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of molecules.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent IR bands would be associated with the nitro group (NO₂), the carbon-carbon double bonds (C=C) of the diene and the aromatic ring, and the carbon-hydrogen (C-H) bonds.

The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹. spectroscopyonline.com For example, in (1E,3E)-1,4-dinitro-1,3-butadiene, these bands are observed at 1502 cm⁻¹ and 1342 cm⁻¹. nih.gov The conjugated C=C bonds of the diene system would show stretching vibrations in the region of 1650-1600 cm⁻¹. In (1E,3E)-1,4-dinitro-1,3-butadiene, a band at 1606 cm⁻¹ is attributed to the conjugated alkene. nih.gov The aromatic ring would also exhibit C=C stretching bands, typically between 1600 and 1450 cm⁻¹. Furthermore, C-H stretching and bending vibrations for both the vinylic and aromatic protons would be present.

CompoundVibrational ModeFrequency (cm⁻¹)Reference
(1E,3E)-1,4-dinitro-1,3-butadieneNO₂ asymmetric stretch1502 nih.gov
NO₂ symmetric stretch1342
C=C conjugated stretch1606
meta-NitrotolueneNO₂ asymmetric stretch~1550 spectroscopyonline.com
NO₂ symmetric stretch~1350

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The extended π-system of this compound, which includes the phenyl ring, the butadiene chain, and the nitro group, is expected to give rise to strong absorption in the UV-Vis region. The position of the maximum absorption (λ_max) is indicative of the extent of conjugation.

For conjugated dienes like 1,3-butadiene (B125203), the π → π* transition is the most significant, and its λ_max value is sensitive to the conformation (s-cis or s-trans) and substitution. stackexchange.comnih.gov The presence of the phenyl group and the strongly electron-withdrawing nitro group in this compound would lead to a bathochromic (red) shift of the λ_max compared to unsubstituted 1,3-butadiene. In (1E,3E)-1,4-dinitro-1,3-butadiene, a maximum absorption is observed at λ = 281 nm in methanol, which is attributed to the conjugated system. nih.gov A similar absorption profile would be anticipated for this compound, with the exact λ_max depending on the solvent and the specific isomeric form. The electronic spectra of such compounds are crucial for understanding their photochemical properties and potential applications in materials science. researchgate.net

Vibrational Analysis for Functional Group Identification

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. libretexts.orgmsu.edu When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), forming a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. msu.edu For compounds containing an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass, a principle known as the Nitrogen Rule. msu.edu

While specific mass spectral data for the parent compound this compound is not extensively published, the fragmentation pattern can be predicted based on its functional groups. The molecular ion would be expected to undergo cleavages characteristic of nitro compounds, conjugated systems, and aromatic rings. libretexts.org Common fragmentation pathways would likely include the loss of the nitro group (NO₂, 46 Da) or a portion of it, such as an oxygen atom (O, 16 Da) or nitric oxide (NO, 30 Da). Cleavage within the butadienyl chain is also anticipated, leading to fragment ions corresponding to the stable aromatic portion. libretexts.org

In the analysis of related, more complex structures, mass spectrometry has been effectively utilized. For instance, the high-resolution mass spectrum (HRMS) of a Rauhut-Currier homo-dimerization product of a similar nitroalkene was determined using Quadrupole Time-of-Flight (QTOF) mass spectrometry with an electrospray (ES+) source. rsc.org For the compound with the formula C₂₀H₁₉N₂O₄, the protonated molecular ion [MH]⁺ was observed at m/z 351.1331. rsc.org The fragmentation pathways of pyrimidine (B1678525) derivatives, which can also contain nitro groups, often involve the successive loss of simple functional groups followed by the decomposition of the heterocyclic rings. sapub.org In studies of nitazene (B13437292) analogs, which are nitro-containing 2-benzylbenzimidazole derivatives, electrospray ionization (ESI) produced both single-charge [M+H]⁺ and double-charge [M+2H]²⁺ molecular ions. nih.gov Subsequent fragmentation analysis using electron-activated dissociation (EAD) revealed characteristic product ions resulting from losses of side chains and rearrangements. nih.gov

Table 1: Predicted and Observed Mass Spectrometry Fragments for Nitrodienes and Related Compounds This table is illustrative, based on general fragmentation principles and data from related structures.

Compound Class Parent Ion (m/z) Key Fragment Ions (m/z) Interpretation of Fragment Source(s)
Aromatic Nitro Compounds [M]⁺ [M-46]⁺, [M-30]⁺ Loss of NO₂, Loss of NO libretexts.org
Nitazene Analogs [M+H]⁺, [M+2H]²⁺ [M+H]•²⁺, Side chain fragments Free radical ions, Benzyl fragments nih.gov

| RC Dimer (C₂₀H₁₉N₂O₄) | [MH]⁺ 351.1331 | [MNa]⁺ 373 | Sodium adduct | rsc.org |

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction is an exceptionally powerful analytical method that provides unambiguous determination of the three-dimensional structure of a crystalline solid at atomic resolution. unimi.it This technique allows for the precise measurement of molecular connectivity, bond lengths, bond angles, and the spatial arrangement of atoms. unimi.it Furthermore, it reveals how individual molecules pack together in the crystal lattice, governed by various intermolecular forces. unimi.it While crystal data for the parent this compound is scarce, detailed structural analyses have been performed on its Michael adducts, providing significant insight into the geometry of the nitrobutadienylphenyl moiety.

The crystal structures of adducts formed from the reaction of 1-chloro-4-[(1E,3E)-4-nitrobuta-1,3-dienyl]benzene with cyclic ketones like cyclohexanone and thian-4-one have been elucidated. iucr.orgiucr.org These analyses confirm the core structure and provide precise bond parameters. For example, the reaction with cyclohexanone yields (S)-2-[(S,E)-4-(4-Chlorophenyl)-1-nitrobut-3-en-2-yl]cyclohexanone. iucr.org X-ray analysis confirms the E configuration of the double bond within the butenyl side chain, as evidenced by a C1—C9—C10—C11 torsion angle of 175.2(3)°. iucr.org Similarly, the adduct with thian-4-one, (S)-3-[(S,E)-4-(4-Chlorophenyl)-1-nitrobut-3-en-2-yl]thian-4-one, shows a C6—C8—C9—C10 torsion angle of 178.1(17)°, also confirming the E configuration. iucr.org

Table 2: Crystallographic Data for Adducts of 1-chloro-4-[(1E,3E)-4-nitrobuta-1,3-dienyl]benzene

Parameter Cyclohexanone Adduct Thian-4-one Adduct Source
Chemical Formula C₁₆H₁₈ClNO₃ C₁₅H₁₆ClNO₃S iucr.orgiucr.org
Crystal System Orthorhombic Orthorhombic iucr.orgresearchgate.net
Space Group P2₁2₁2₁ P2₁2₁2₁ iucr.orgresearchgate.net
a (Å) 5.9239 (12) 5.867 (2) iucr.orgiucr.org
b (Å) 13.921 (3) 13.840 (6) iucr.orgiucr.org
c (Å) 18.572 (4) 18.736 (8) iucr.orgiucr.org

| R-factor | 0.044 | 0.046 | iucr.orgiucr.org |

Conformational analysis via X-ray diffraction reveals the lowest energy arrangement of atoms in the solid state. In the case of the Michael adducts of 1-chloro-4-[(1E,3E)-4-nitrobuta-1,3-dienyl]benzene, the conformation of the saturated cyclo-ketone rings has been definitively established. iucr.orgiucr.org The six-membered cyclohexanone ring in its adduct adopts a stable chair conformation. iucr.org This is quantitatively described by the Cremer & Pople puckering parameters, which were determined to be Q_T = 0.568(4) Å, θ = 3.9(4)°, and φ = 355(6)°. iucr.org Likewise, in the adduct formed with thian-4-one, the six-membered sulfur-containing ring also adopts a distinct chair conformation. iucr.org

For chiral molecules, single-crystal X-ray diffraction can be used to determine the absolute configuration of stereocenters, provided a heavy atom is present or by anomalous dispersion effects. iucr.orgiucr.org In the asymmetric Michael additions that produce the cyclohexanone and thian-4-one adducts, new chiral centers are formed. iucr.orgiucr.org The absolute configuration of these adducts was successfully established from the single-crystal X-ray diffraction data. iucr.orgiucr.org This experimental determination is crucial for understanding the stereochemical outcome of the organocatalytic reactions used in their synthesis. iucr.orgiucr.org The assignment of absolute configuration can also be achieved by other means, such as chemical correlation or by using chiral derivatizing agents like α-methoxyphenylacetic acid (MPA) followed by NMR analysis, a method known as Riguera's method. mdpi.commdpi.com

The packing of molecules in a crystal is directed by a network of non-covalent intermolecular interactions. mdpi.comscirp.org In the crystal structures of the adducts of 1-chloro-4-[(1E,3E)-4-nitrobuta-1,3-dienyl]benzene, the primary stabilizing forces identified are weak intermolecular hydrogen bonds. iucr.orgiucr.org Specifically, C—H···O interactions involving the oxygen atoms of the nitro group and hydrogen atoms from neighboring molecules are observed. iucr.org The conformation of the thian-4-one adduct is stabilized by C7—H7B···O2 and C2—H2B···O1 interactions. iucr.org For the cyclohexanone adduct, the conformation is stabilized by a weak intramolecular C—H···O hydrogen bond. iucr.org

Table 3: Intermolecular Hydrogen Bond Geometry for the Thian-4-one Adduct

Donor-H···Acceptor d(D-H) (Å) d(H···A) (Å) d(D···A) (Å) ∠(DHA) (°) Source
C7-H7B···O2 0.97 2.59 3.483 (3) 153 iucr.org

| C2-H2B···O1 | 0.97 | 2.58 | 3.541 (3) | 171 | iucr.org |

Computational and Theoretical Investigations of 4 Nitrobuta 1,3 Dienylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for elucidating the molecular properties of conjugated systems. These methods provide deep insights into the electronic structure that governs the molecule's behavior.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a popular and effective computational method for studying the electronic structure of molecules. rsc.org For conjugated nitrodienes like (1E,3E)-1,4-dinitro-1,3-butadiene, DFT calculations, often using the B3LYP functional with a 6-31G(d) basis set, are employed to optimize the molecular geometry and analyze its electronic properties. nih.govmdpi.comresearchgate.net These studies involve analyzing the electron density distribution to characterize the electronic structures and predict reactivity. nih.govmdpi.com For instance, the topological analysis of the Electron Localization Function (ELF) for (1E,3E)-1,4-dinitro-1,3-butadiene reveals the nature of the chemical bonds. The analysis shows two pairs of disynaptic basins associated with somewhat depopulated C1-C2 and C3-C4 double bonds, indicating the influence of the electron-withdrawing nitro groups on the butadiene backbone. mdpi.com

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Orbital Interactions

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is a significant index of stability; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov

For (1E,3E)-1,4-dinitro-1,3-butadiene, the presence of two strongly electron-withdrawing nitro groups leads to a significant lowering of both HOMO and LUMO energy levels compared to its parent analogue, S-trans-1,3-butadiene. nih.gov The computed HOMO energy for (1E,3E)-1,4-dinitro-1,3-butadiene is -8.31 eV, and the LUMO energy is -3.91 eV. nih.govmdpi.com This results in a HOMO-LUMO energy gap of 4.40 eV. nih.govmdpi.com This relatively small energy gap indicates that the molecule is less stable and more reactive compared to S-trans-1,3-butadiene, which has a gap of 5.62 eV. nih.gov The strongly negative energies of these frontier orbitals are a direct consequence of the powerful electron-withdrawing nature of the nitro groups. mdpi.com

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)
(1E,3E)-1,4-dinitro-1,3-butadiene-8.31 nih.govmdpi.com-3.91 nih.govmdpi.com4.40 nih.govmdpi.com
S-trans-1,3-butadiene-6.23 nih.gov0.61 nih.gov5.62 nih.gov

Reactivity Indices and Local Electronic Properties

Conceptual DFT (CDFT) provides a framework to quantify chemical reactivity through various indices that describe the global and local behavior of molecules in chemical reactions. nih.gov

Global Electrophilicity and Nucleophilicity Indices

Global reactivity indices, such as electrophilicity (ω) and nucleophilicity (N), classify molecules based on their tendency to accept or donate electrons. For (1E,3E)-1,4-dinitro-1,3-butadiene, the introduction of two nitro groups drastically alters its reactivity profile compared to S-trans-1,3-butadiene. nih.gov

The calculated global electrophilicity index (ω) for (1E,3E)-1,4-dinitro-1,3-butadiene is 4.24 eV, classifying it as a very strong electrophile. nih.govmdpi.com Conversely, its global nucleophilicity index (N) is significantly reduced to 0.81 eV, making it a marginal nucleophile. nih.govmdpi.com This is in stark contrast to S-trans-1,3-butadiene, which is classified as a moderate electrophile (ω = 1.04 eV) and a moderate nucleophile (N = 2.89 eV). nih.gov This highlights the profound impact of the nitro groups, which polarize the molecule, making it a powerful electron acceptor. nih.govmdpi.com

Table 2: Global Reactivity Indices
CompoundGlobal Electrophilicity (ω) (eV)Global Nucleophilicity (N) (eV)
(1E,3E)-1,4-dinitro-1,3-butadiene4.24 nih.govmdpi.com0.81 nih.govmdpi.com
S-trans-1,3-butadiene1.04 nih.gov2.89 nih.gov

Natural Population Analysis (NPA) for Charge Distribution

Natural Population Analysis (NPA) is a method used to calculate the distribution of electronic charge among the atoms in a molecule, providing a more stable description than conventional Mulliken population analysis. nih.govmdpi.com For (1E,3E)-1,4-dinitro-1,3-butadiene, NPA reveals a significant redistribution of charge due to the nitro groups. nih.govmdpi.com

The analysis shows a moderate negative charge on the central carbon atoms (C2 and C3), with a value of -0.21 e for each. mdpi.com In contrast, the terminal carbon atoms (C1 and C4), which are directly bonded to the nitro groups, are strongly depleted of electrons, resulting in a near-neutral charge of -0.06 e. mdpi.com This charge distribution is a key factor in the molecule's reactivity, indicating where electrophilic or nucleophilic attacks are likely to occur.

Table 3: Natural Population Analysis (NPA) Charges for (1E,3E)-1,4-dinitro-1,3-butadiene
AtomNatural Atomic Charge (e)
C1 / C4 (Terminal)-0.06 mdpi.com
C2 / C3 (Central)-0.21 mdpi.com

Parr Functions for Local Reactivity Prediction

For (1E,3E)-1,4-dinitro-1,3-butadiene, the analysis of the electrophilic Parr function (Pk+) indicates that the terminal carbon atoms (C1 and C4) are the most electrophilic centers, with a PC+ value of 0.15. mdpi.com These sites are associated with a local electrophilicity index (ωk) of 0.64 eV. mdpi.com The central carbons have a slightly lower Pk+ value of 0.10 (ωk = 0.42 eV). nih.govmdpi.com This suggests that nucleophilic attacks will preferentially target the terminal carbons of the diene system. This information is crucial for predicting the regioselectivity in reactions such as cycloadditions. nih.gov

Mechanistic Elucidation through Computational Chemistry (e.g., Molecular Electron Density Theory (MEDT))

Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding the electronic structure and reactivity of molecules. nih.govresearchgate.net By analyzing the electron density distribution, MEDT allows for the characterization of molecular properties and the prediction of behavior in chemical reactions. While direct MEDT studies on 4-Nitrobuta-1,3-dienylbenzene are not extensively documented, valuable insights can be extrapolated from research on analogous compounds, such as (1E,3E)-1,4-dinitro-1,3-butadiene. nih.govmdpi.commdpi.comresearchgate.net

The presence of the strongly electron-withdrawing nitro group is expected to significantly influence the electronic landscape of the this compound molecule. This leads to a considerable polarization of the diene system. The nitro group lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com Consequently, the HOMO-LUMO energy gap is reduced, which is a key indicator of molecular stability and reactivity. mdpi.com

A topological analysis using the Electron Localization Function (ELF) would likely reveal a significant depletion of electron density at the carbon atom bonded to the nitro group and an accumulation of electron density on the oxygen atoms of the NO2 group. Conceptual DFT reactivity indices are instrumental in quantifying the reactivity. For instance, the global electrophilicity index (ω) for this compound is predicted to be high, classifying it as a strong electrophile. This is a direct consequence of the electron-withdrawing nature of the nitro group. mdpi.com Conversely, its global nucleophilicity index (N) would be low. mdpi.com

The local reactivity, as described by Parr functions, would indicate that the carbon atom at the 4-position (adjacent to the nitro group) and the carbon at the 2-position are the most electrophilic centers, making them susceptible to nucleophilic attack. This theoretical framework is crucial for predicting the outcomes of various chemical transformations, including cycloaddition and nucleophilic addition reactions. mdpi.comresearchgate.net

Table 1: Predicted Conceptual DFT Reactivity Indices (Based on analogous compounds)

IndexPredicted Value/CharacteristicImplication for Reactivity
HOMO EnergyLowReduced nucleophilicity
LUMO EnergyLowEnhanced electrophilicity
HOMO-LUMO GapSmallHigh reactivity
Global Electrophilicity (ω)HighStrong electrophile
Global Nucleophilicity (N)LowMarginal nucleophile

Conformational Landscape Analysis and Isomerization Pathways

The conformational flexibility of this compound is primarily associated with rotation around the C-C single bonds of the butadiene chain and the bonds connecting the substituents. The most stable conformation of the buta-1,3-diene core is typically the planar s-trans (antiperiplanar) conformation, which minimizes steric hindrance. X-ray crystallographic studies of related compounds, such as derivatives of 1-chloro-4-[(1E,3E)-4-nitrobuta-1,3-dienyl]benzene, confirm a preference for the E configuration of the double bonds and a largely planar conformation of the diene chain. iucr.orgiucr.org

The conformational landscape can be explored computationally by mapping the potential energy surface as a function of key dihedral angles. For this compound, the key rotations would be around the central C2-C3 bond and the C-N and C-C(phenyl) bonds. While the s-trans conformer is expected to be the global minimum, an s-cis (synperiplanar) conformer would exist as a local minimum at a higher energy level. The energy barrier for rotation around the central C-C bond is a critical parameter influencing the reactivity in reactions that require an s-cis conformation, such as Diels-Alder reactions.

Isomerization in this compound can occur through two primary pathways: thermal and photochemical.

Thermal Isomerization: This process typically involves rotation around the C=C double bonds. However, the energy barrier for this uncatalyzed rotation is generally high.

Photoisomerization: Upon absorption of light, the molecule is promoted to an excited electronic state where the rotational barriers of the double bonds are significantly lower. This allows for efficient E/Z (or trans/cis) isomerization. Studies on trans,trans-1,4-diphenyl-1,3-butadiene (B188828) have shown that photoisomerization can proceed via mechanisms like one-bond twist (OBT) and bicycle pedal (BP), leading to various isomers. rsc.org A similar behavior can be anticipated for this compound, where excitation would facilitate rotation around the C=C bonds, leading to different geometric isomers.

Table 2: Predicted Stable Conformers and Isomers

SpeciesDihedral Angle (C1-C2-C3-C4)Relative EnergyKey Feature
s-trans (E,E)~180°Global MinimumMost stable ground-state conformer
s-cis (E,E)~0°HigherRequired for certain pericyclic reactions
(E,Z)-isomer-HigherProduct of isomerization
(Z,E)-isomer-HigherProduct of isomerization
(Z,Z)-isomer-HighestSterically hindered

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is an invaluable tool for predicting spectroscopic data, which can then be used to identify and characterize molecules.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using methods like the GIAO (Gauge-Including Atomic Orbital) approach.

¹H NMR: The protons on the diene chain are expected to appear in the vinylic region (typically 5-7 ppm). The presence of the electron-withdrawing nitro group would cause the proton at the 4-position to be deshielded and resonate at a higher chemical shift (downfield). The phenyl protons would appear in the aromatic region (around 7-8 ppm). Coupling constants (J-values) between the vinylic protons would be indicative of the double bond geometry (trans coupling is typically larger than cis coupling).

¹³C NMR: The carbon atoms of the diene would resonate between approximately 110 and 150 ppm. The carbon atom bonded to the nitro group (C4) would be significantly deshielded due to the inductive effect of the nitro group. The carbons of the phenyl ring would show characteristic shifts in the aromatic region.

Infrared (IR) Spectroscopy: The IR spectrum of this compound can be computationally simulated by calculating the vibrational frequencies. Key predicted absorption bands would include:

N-O stretching: Strong, asymmetric and symmetric stretching vibrations for the nitro group, typically found in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

C=C stretching: Vibrations for the conjugated double bonds of the diene system, expected around 1600-1650 cm⁻¹.

C-H stretching: Aromatic and vinylic C-H stretches above 3000 cm⁻¹.

C-H bending: Out-of-plane bending (wagging) of vinylic hydrogens, which can help confirm the stereochemistry of the double bonds.

Table 3: Predicted Spectroscopic Data

SpectroscopyFeaturePredicted Region/Value
¹H NMR Vinylic Protons5.0 - 7.5 ppm
Aromatic Protons7.0 - 8.0 ppm
¹³C NMR Diene Carbons110 - 150 ppm
Aromatic Carbons120 - 140 ppm
IR (cm⁻¹) Asymmetric NO₂ Stretch1500 - 1560
Symmetric NO₂ Stretch1345 - 1385
C=C Stretch1600 - 1650

Applications of 4 Nitrobuta 1,3 Dienylbenzene As a Synthetic Building Block

Construction of Diverse Carbo- and Heterocyclic Compounds

Conjugated nitrodienes like [(1E,3E)-4-nitrobuta-1,3-dienyl]benzene are valuable building blocks for synthesizing carbo- and heterocyclic compounds. researchgate.net Their utility is most prominently displayed in cycloaddition reactions, where the diene system can react with various dienophiles.

The Diels-Alder, or [4+2]-cycloaddition, reaction is a primary method for forming six-membered rings. mdpi.comresearchgate.net In these reactions, conjugated nitrodienes can act as the diene component, reacting with electron-deficient alkenes or alkynes (dienophiles) to create substituted cyclohexene (B86901) or 1,4-cyclohexadiene (B1204751) derivatives. mdpi.comresearchgate.net The reaction conditions, such as temperature, can influence the outcome, with harsher conditions sometimes required for dienes that possess some aromatic character. chim.it The resulting cycloadducts contain the nitro group, which can be further modified, expanding the synthetic utility of this method. mdpi.comresearchgate.net For instance, 3-acylamino-2H-pyran-2-ones, when reacted with alkyne dienophiles, undergo a Diels-Alder reaction followed by the elimination of carbon dioxide to yield highly substituted anilines. chim.it

Beyond the standard Diels-Alder reaction, these nitrodienes can participate in inverse-electron-demand Diels-Alder reactions, particularly when substituted with electron-withdrawing groups, though this is more characteristic of azadienes like tetrazines and triazines. sigmaaldrich.com They are also capable of undergoing [3+2] cycloadditions with three-atom components, leading to the formation of five-membered heterocyclic rings such as pyrrolidines. mdpi.commdpi.com An example involves the reaction between (1E,3E)-1,4-dinitro-1,3-butadiene and N-methyl azomethine ylide, which, despite the potential for double cycloaddition, selectively yields a substituted Δ3-pyrroline. mdpi.com Tandem reactions that combine a multi-component reaction like the Ugi reaction with an intramolecular Diels-Alder cycloaddition have also been developed, allowing for the rapid construction of complex fused heterocyclic systems like furo[2,3-f]isoindoles from precursors such as 3-(furan-2-yl)acrylaldehyde. beilstein-journals.org

The synthesis of heterocyclic compounds can also be achieved through other pathways, such as photochemical cyclizations, which provide a powerful tool for accessing numerous heterocyclic structures under mild conditions. chim.it While not directly a cycloaddition, the reaction of nitro-substituted butadienes with nucleophiles like mercaptoacetic acid esters can lead to precursors for thiazolidin-4-ones, which are then formed through a subsequent cyclization step. researchgate.net

Asymmetric Synthesis of Chiral Organic Molecules

The electron-deficient nature of the diene system in 4-nitrobuta-1,3-dienylbenzene and its derivatives makes it an excellent Michael acceptor, a property that has been extensively exploited in asymmetric synthesis. iucr.orgresearchgate.net The organocatalytic asymmetric Michael addition is a cornerstone of modern organic chemistry for creating chiral carbon-carbon bonds. iucr.orgiucr.org In this context, various nucleophiles, particularly 1,3-dicarbonyl compounds and cyclic ketones, can be added enantioselectively to the nitrodiene framework using chiral organocatalysts. iucr.orgiucr.orgorganic-chemistry.orgrsc.orgbeilstein-journals.org

Chiral bifunctional catalysts, such as those based on thiourea (B124793) or squaramide scaffolds combined with a basic moiety (e.g., an amino group), are highly effective. organic-chemistry.orgrsc.orgbeilstein-journals.org These catalysts activate the nitrodiene through hydrogen bonding with the thiourea or squaramide group, while the basic site deprotonates the dicarbonyl compound to generate the nucleophilic enolate. organic-chemistry.orgbeilstein-journals.org This dual activation brings the reactants into a well-defined chiral environment, controlling the stereochemical outcome of the addition. beilstein-journals.org

Research has demonstrated the successful asymmetric Michael addition of cyclohexanone (B45756) and thian-4-one to 1-chloro-4-[(1E,3E)-4-nitrobuta-1,3-dienyl]benzene. iucr.orgiucr.orgiucr.org These reactions, often catalyzed by a combination of a chiral amine and a thiourea-based acid module, produce the corresponding chiral adducts with good stereoselectivity. iucr.orgiucr.org Similarly, chiral squaramides have been shown to efficiently catalyze the addition of 1,3-dicarbonyl compounds to nitroalkenes, yielding γ-nitro carboxylic derivatives in high yields and enantiomeric purities. rsc.org The development of such methodologies is crucial for synthesizing biologically relevant molecules. rsc.org The synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid has been achieved through the alkylation of a chiral glycine (B1666218) equivalent, showcasing another advanced strategy in asymmetric synthesis. jagiellonskiecentruminnowacji.pl

Table 1: Examples of Asymmetric Michael Additions to this compound Derivatives

Nucleophile Substrate Catalyst System Product Ref.
Cyclohexanone 1-chloro-4-[(1E,3E)-4-nitrobuta-1,3-dienyl]benzene (S)-1-methyl-2-(pyrrolidin-2-ylmethylthio)-1H-imidazole / (R)-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid (S)-2-[(S,E)-4-(4-Chlorophenyl)-1-nitrobut-3-en-2-yl]cyclohexanone iucr.orgiucr.org
Thian-4-one 1-chloro-4-[(1E,3E)-4-nitrobuta-1,3-dienyl]benzene (S)-1-methyl-2-(pyrrolidin-2-ylmethylthio)-1H-imidazole / (R)-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid (S)-3-[(S,E)-4-(4-Chlorophenyl)-1-nitrobut-3-en-2-yl]thian-4-one iucr.org
1,3-Dicarbonyl Compounds β-Nitrostyrenes (-)-Cinchonine modified squaramide γ-Nitro dicarbonyl adducts organic-chemistry.org

Role in Carbon-Carbon Bond Forming Reactions beyond Cycloadditions

The formation of carbon-carbon bonds is central to organic synthesis, and this compound is a key substrate in several such transformations that are not cycloadditions. libretexts.orglibretexts.org The most significant of these is the Michael (or conjugate) addition reaction. masterorganicchemistry.com This reaction involves the 1,4-addition of a nucleophile to the conjugated system, driven by the electron-withdrawing nature of the nitro group which polarizes the diene, making the C4 position electrophilic. masterorganicchemistry.com

A wide array of nucleophiles can participate in Michael additions, including stabilized enolates (from 1,3-dicarbonyl compounds), amines, and thiols. masterorganicchemistry.comyoutube.com The reaction mechanism typically involves the formation of an enolate from the donor molecule, which then attacks the β-carbon (or δ-carbon in the case of a diene system) of the Michael acceptor. masterorganicchemistry.com This is followed by protonation to yield the final adduct. masterorganicchemistry.com The use of organocatalysts, as discussed in the previous section, has rendered this reaction a powerful tool for asymmetric C-C bond formation. iucr.orgorganic-chemistry.org For example, the reaction of 1,3-dicarbonyl compounds with conjugated nitroalkenes is a well-established method for synthesizing nitro compounds. organic-chemistry.org

Beyond the classic Michael addition, radical reactions offer another avenue for C-C bond formation. libretexts.org While not as commonly reported for this compound itself, radical additions to activated alkenes are a known class of reactions. libretexts.org Furthermore, the resulting Michael adducts from this compound are rich in functionality and can undergo subsequent C-C bond-forming reactions. For instance, the nitro group can be transformed into other functional groups that can then participate in further synthetic steps. researchgate.net The development of one-pot cascade reactions that form C-C bonds, such as the palladium-catalyzed homocoupling of alkenyl borates to form symmetrical 1,3-butadienes, highlights modern approaches to efficient synthesis. sioc-journal.cn

Functionalization for Further Chemical Transformations

The structure of this compound and its reaction products offers multiple sites for functionalization, enabling a wide range of subsequent chemical transformations. The two primary handles for functionalization are the nitro group and the remaining double bond(s) of the diene system.

The nitro group is one of the most versatile functional groups in organic synthesis. researchgate.net It can be easily converted into a variety of other functionalities. researchgate.net For example, reduction of the nitro group can yield amines, which are key building blocks for amides, ureas, and other nitrogen-containing heterocycles. Depending on the reducing agent and reaction conditions, the reduction can lead to nitroso, hydroxylamino, or amino groups. researchgate.net The nitro group can also be transformed via oxidation. researchgate.net This versatility makes the initial nitrodiene adduct a valuable intermediate for accessing a diverse library of compounds. mdpi.comresearchgate.net

The diene system, or the remaining alkene in a Michael adduct, also provides a platform for further reactions. The double bonds can undergo various electrophilic addition reactions. researchgate.net For example, halogenation of the diene system can introduce halogen atoms, which can then be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The alkene can also be subjected to oxidation (e.g., epoxidation, dihydroxylation) or reduction (hydrogenation) to introduce new functional groups and stereocenters.

Furthermore, the entire molecule can be used in more complex synthetic strategies. For instance, copolymerization of 1,3-butadiene (B125203) with phenyl-substituted 1,3-butadiene derivatives has been used to create functionalized polydienes. rsc.org This demonstrates that the diene backbone itself can be incorporated into larger polymeric structures, imparting specific properties based on the phenyl and nitro substituents.

Conclusion and Future Research Directions

Summary of Key Advancements in 4-Nitrobuta-1,3-dienylbenzene Chemistry

The chemistry of this compound has advanced significantly, establishing it as a versatile and valuable building block in organic synthesis. Key developments include the establishment of reliable synthetic protocols and the demonstration of its utility in a range of chemical transformations.

Initial synthetic methods primarily involved the condensation of cinnamaldehyde (B126680) with nitro-substituted compounds like ethyl nitroacetate (B1208598) and nitroacetonitrile, yielding a series of geminally activated 1-nitro-4-phenylbuta-1,3-dienes. researchgate.net More sophisticated routes have also been developed, such as a multi-step synthesis beginning with the aldol (B89426) condensation of 3-phenylthiopropanal and nitroethane, followed by chlorination and elimination steps to yield the target nitrodiene. rsc.org This method also allows for the synthesis of push-pull systems, like 1-alkylamino-4-nitrobuta-1,3-dienes, by subsequent nucleophilic substitution of the phenylthio group. rsc.orgresearchgate.net

A major area of advancement lies in the application of this compound derivatives in fundamental carbon-carbon bond-forming reactions. The powerful electron-withdrawing nature of the nitro group activates the diene system, making it an excellent Michael acceptor. This has been exploited in organocatalytic asymmetric Michael additions, for instance, the reaction of 1-chloro-4-[(1E,3E)-4-nitrobuta-1,3-dienyl]benzene with thian-4-one to produce chiral adducts with high stereocontrol. iucr.orgresearchgate.net Furthermore, these conjugated nitrodienes have proven to be valuable components in cycloaddition reactions, particularly the Diels-Alder reaction, where they can serve as the diene component to construct highly functionalized six-membered rings. researchgate.netresearchgate.netresearchgate.net The reactivity in these cycloadditions underscores their potential for the rapid construction of molecular complexity. researchgate.netnih.gov

Unexplored Reactivity and Synthetic Opportunities

Despite progress, the full synthetic potential of this compound is far from realized. The chemistry of conjugated nitrodienes (CNDs) in general is still considered underdeveloped, offering substantial room for discovery. researchgate.net

One significant opportunity lies in the synthesis and exploration of homologous systems, such as conjugated nitrotrienes. researchgate.netnih.gov Very little is known about these extended systems, which could exhibit unique electronic and reactive properties. The development of general and straightforward methods to access these homologues from nitrodiene precursors is a compelling synthetic challenge. nih.gov

The application of this compound in a broader range of multicomponent reactions (MCRs) is another promising avenue. While its use in some reactions is known, designing novel MCRs that leverage its unique reactivity could provide rapid access to complex molecular architectures, such as N-aryl-substituted heterocycles. bohrium.com

Furthermore, while the participation of nitrodienes in Diels-Alder reactions is established, a systematic exploration of their scope with diverse dienophiles and under various catalytic conditions is lacking. researchgate.netnih.gov Investigating their reactivity in other pericyclic reactions, such as [3+2] cycloadditions or 6π-electrocyclizations, could lead to the synthesis of novel heterocyclic systems. researchgate.netnih.gov The synthesis of longer, well-defined nitropolyenes based on existing methodologies also presents an area ripe for innovation, as current methods are not always suitable for this purpose. rsc.orgresearchgate.net

Development of Novel Catalytic Systems for Enhanced Selectivity

The development of efficient and selective catalytic systems is paramount to unlocking the full potential of this compound. Current research on related nitroalkenes and nitrodienes utilizes a variety of catalysts, including organocatalysts like thioureas and chiral amines, as well as an array of metal complexes involving zinc, copper, rhodium, and palladium. mdpi.comresearchgate.netrsc.orgworktribe.com

However, many existing protocols suffer from drawbacks such as high catalyst loadings, long reaction times, or the need for additives, which limits their practicality. mdpi.com A key future direction is the design of more active and robust catalysts that can operate under milder conditions with higher efficiency. The development of heterogeneous and reusable catalysts, such as metal nanoparticles immobilized on a polymer support or biopolymer-based catalysts, represents a significant step towards more sustainable and industrially viable processes. bohrium.comrsc.org

Achieving high stereoselectivity in reactions involving this compound is a major goal. Asymmetric catalysis is crucial for producing enantiomerically pure compounds for applications in medicine and materials science. While asymmetric Michael additions and 1,4-conjugate additions have been demonstrated with moderate to good enantioselectivity, there is a continuous need for new chiral catalysts that offer superior stereocontrol across a broader range of substrates. iucr.orgrsc.orgnih.gov This includes the design of novel N-heterocyclic carbenes (NHCs), bifunctional catalysts, and chiral coordination complexes tailored for the specific electronic demands of nitrodiene substrates. worktribe.comnih.gov

Summary of Catalytic Systems for Reactions of Nitrodienes and Related Nitroalkenes
Catalyst TypeCatalyst ExamplesReaction TypeKey Features/GoalsReference
Metal-BasedZn(OTf)₂, Cu(II) clusters, Rhodium complexesFriedel-Crafts Alkylation, 1,4-AdditionHigh yields, exploring 3d/4f systems, development of reusable heterogeneous systems. mdpi.comrsc.org
Organocatalyst (Thiourea/Amine)Chiral thioureas, (S)-1-methyl-2-(pyrrolidin-2-ylmethylthio)-1H-imidazoleAsymmetric Michael AdditionBifunctional activation, high enantioselectivity. iucr.orgmdpi.com
Organocatalyst (NHC)Aminoindanol-based triazolium precatalystsAsymmetric Homoenolate AdditionControl of diastereoselectivity (syn vs. anti). nih.gov
Organocatalyst (Aminoboronic Acid)HomoboroprolineAsymmetric Michael AdditionB,N-bifunctional catalysis, activation via large ring transition state. worktribe.com
HeterogeneousPolymer-immobilized Rh nanoparticles, Piperazine in agar-agar gel1,4-Addition, Multicomponent reactionsCatalyst recovery and reuse, environmentally friendly conditions. bohrium.comrsc.org

Integration with Emerging Synthetic Methodologies (e.g., Photoredox Catalysis)

The integration of this compound chemistry with modern synthetic methods offers exciting possibilities. Visible-light photoredox catalysis, in particular, stands out as a powerful tool for accessing novel reactivity pathways that are often inaccessible under thermal conditions. researchgate.netglobalauthorid.com

Future research should focus on employing photoredox catalysis to engage this compound in new types of transformations. This could include radical-mediated additions, cycloadditions, or cross-coupling reactions. The ability of photoredox catalysts to generate radical intermediates under mild conditions could overcome some of the limitations of traditional ionic pathways associated with nitrodienes.

A particularly promising strategy is the combination of photoredox catalysis with other catalytic modes, such as organocatalysis or transition metal catalysis. This dual-catalysis approach could enable unprecedented levels of control over reactivity and selectivity. For example, merging photoredox catalysis with chiral amine catalysis could lead to new enantioselective radical additions to this compound, a challenging yet highly valuable transformation. Exploring these synergistic catalytic systems will undoubtedly open new frontiers in the synthesis of complex molecules from this versatile nitrodiene building block. organic-chemistry.orgorganische-chemie.chthieme-connect.com

Computational Design of New Nitrodiene-Based Reactions

Computational chemistry provides an indispensable tool for accelerating the development of new reactions and catalysts. The application of theoretical methods like Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) to nitrodienes has already provided deep insights into their electronic structure, stability, and reactivity. nih.govresearchgate.net

For instance, studies on the model compound (1E,3E)-1,4-dinitro-1,3-butadiene have used computational analysis to determine key reactivity indices such as the HOMO-LUMO energy gap, electrophilicity, and nucleophilicity. mdpi.com These calculations explain the high reactivity of nitrodienes as strong electrophiles in polar reactions and can predict their behavior in cycloadditions. nih.govmdpi.com

Future research should systematically apply these computational tools to this compound. This would enable:

Prediction of Reactivity: Modeling the interaction of this compound with a wide range of unexplored reaction partners to identify promising new reactions before attempting them in the lab.

Mechanistic Elucidation: Understanding the detailed mechanisms of known and new reactions, including the structures of transition states and intermediates, which is crucial for optimizing reaction conditions.

Catalyst Design: In-silico design of novel chiral catalysts by modeling the catalyst-substrate interactions in the transition state. This can guide the synthesis of catalysts with optimized steric and electronic properties for achieving high enantioselectivity, as has been explored for related systems. worktribe.com

By computationally screening potential reaction pathways and catalyst structures, researchers can focus experimental efforts on the most promising candidates, significantly streamlining the discovery and development of new, highly selective transformations based on this compound.

Computed Reactivity Indices for (1E,3E)-1,4-dinitro-1,3-butadiene
PropertyValueImplicationReference
HOMO Energy-8.31 eVA small HOMO-LUMO gap (4.40 eV) indicates high chemical reactivity and low kinetic stability compared to 1,3-butadiene (B125203). nih.govmdpi.com
LUMO Energy-3.91 eV nih.govmdpi.com
Global Electrophilicity (ω)4.24 eVClassified as a super strong electrophile, favoring polar reactions. mdpi.com
Global Nucleophilicity (N)0.81 eVClassified as a marginal nucleophile. mdpi.com

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for confirming the structure of 4-Nitrobuta-1,3-dienylbenzene?

  • Methodological Answer : Use a combination of IR spectroscopy (to identify nitro group stretching at ~1534 cm⁻¹ and conjugated diene vibrations at ~1640 cm⁻¹) and 1H/13C NMR (to confirm diene geometry and aromatic substitution patterns). For example, the downfield shift of the nitro-adjacent proton (δH ~7.80 ppm) and diene protons (δH 6.83–7.25 ppm) aligns with conjugated systems. High-resolution mass spectrometry (HRESIMS) with a calculated mass of 198.0531 Da (C10H9NO2Na⁺) is critical for molecular formula validation .

Q. How can researchers ensure purity during synthesis of this compound?

  • Methodological Answer : Monitor reaction progress via thin-layer chromatography (TLC) using a non-polar solvent system (e.g., hexane:ethyl acetate 9:1). Post-synthesis, purify via recrystallization (melting point: 41°C, lit. 1739–40°C discrepancy noted in literature) and validate purity through DSC thermal analysis to detect polymorphic impurities .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at 0–6°C to prevent nitro group degradation or diene isomerization. Conduct accelerated stability studies under varying temperatures and humidity, analyzing degradation products via HPLC-MS .

Advanced Research Questions

Q. How to resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer : Perform comparative spectral analysis using literature benchmarks (e.g., δC 146.0 ppm for nitro-substituted carbons vs. 138.6 ppm for diene carbons). Use density functional theory (DFT) to simulate NMR/IR spectra and identify discrepancies caused by solvent effects or crystallographic packing .

Q. What computational strategies predict reaction pathways for nitro-diene systems like this compound?

  • Methodological Answer : Employ PISTACHIO and REAXYS databases to model nitro group reactivity in Diels-Alder or Michael addition reactions. Validate predictions with kinetic studies (e.g., monitoring diene conjugation loss via UV-Vis at λmax ~310 nm) .

Q. How to design experiments for studying photochemical behavior of this compound?

  • Methodological Answer : Use UV-Vis spectroscopy to track π→π* transitions (λmax ~310 nm) under controlled light exposure. Couple with EPR spectroscopy to detect nitro radical intermediates. For reproducibility, standardize light intensity and wavelength using a solar simulator .

Q. What crystallographic methods elucidate the spatial arrangement of this compound?

  • Methodological Answer : Perform single-crystal X-ray diffraction with ORTEP-III software for thermal ellipsoid modeling. Compare torsion angles (e.g., dihedral angle between nitro and benzene planes) with DFT-optimized geometries to assess steric effects .

Key Methodological Recommendations

  • Triangulate Data : Combine experimental (e.g., NMR, IR) and computational (DFT, REAXYS) results to address contradictions .
  • Standardize Protocols : Document solvent, temperature, and instrument calibration details to ensure reproducibility .
  • Avoid Unreliable Sources : Cross-verify data from non-peer-reviewed platforms (e.g., BenchChem) with primary literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.